![molecular formula C17H27N3 B2472432 5,6-Dimethyl-1-octyl-4-benzimidazolamine CAS No. 338954-98-6](/img/structure/B2472432.png)
5,6-Dimethyl-1-octyl-4-benzimidazolamine
Overview
Description
5,6-Dimethyl-1-octyl-4-benzimidazolamine is a chemical compound . Unfortunately, there is no further detailed description available .
Molecular Structure Analysis
The molecular formula of 5,6-Dimethyl-1-octyl-4-benzimidazolamine is C17H27N3. Its average mass is 273.416 Da and its monoisotopic mass is 273.220490 Da .Scientific Research Applications
- Biological Significance : The biosynthesis of vitamin B12 involves the enzymatic conversion of flavin mononucleotide to 5,6-Dimethylbenzimidazole, which subsequently binds to the cobalt center in the vitamin’s structure .
- Anticancer Potential : Investigations into benzimidazole derivatives have revealed anticancer effects. Their structural features influence their specific pharmacological properties .
Vitamin B12 Biosynthesis
Medicinal Chemistry
properties
IUPAC Name |
5,6-dimethyl-1-octylbenzimidazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-4-5-6-7-8-9-10-20-12-19-17-15(20)11-13(2)14(3)16(17)18/h11-12H,4-10,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFSDGVWYLMDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=NC2=C1C=C(C(=C2N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-1-octyl-4-benzimidazolamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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